molecular formula C19H20O5 B1243887 (-)-Demethoxylpinoresinol

(-)-Demethoxylpinoresinol

Cat. No. B1243887
M. Wt: 328.4 g/mol
InChI Key: GDSWNXUTRVITEP-LTDCPUDJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-demethoxylpinoresinol is a lignane that is the demethoxy derivative of (-)-pinoresinol. Isolated from Balanophora abbreviata, it exhibits inhibitory activity against nitric oxide synthase. It has a role as an EC 1.14.13.39 (nitric oxide synthase) inhibitor and a plant metabolite. It is a furofuran, a polyphenol, an aromatic ether and a lignan. It derives from a (-)-pinoresinol.

Scientific Research Applications

Synthesis and Applications

  • Efficient Synthesis : A study outlined an efficient synthetic approach to synthesize pinoresinol, a lignan similar to (-)-Demethoxylpinoresinol. This method could impact research related to lignin characterization and modification, as well as clinical applications of lignans and their derivatives (Yue et al., 2021).

Antifungal Properties

  • Antifungal Effect : (+)-Pinoresinol, a compound related to (-)-Demethoxylpinoresinol, isolated from Sambucus williamsii, exhibited potent antifungal properties, suggesting a similar potential in derivatives like (-)-Demethoxylpinoresinol (Hwang et al., 2010).

Biotechnological Production

  • In Vivo Cascade for Production : A study on pinoresinol production via an in vivo enzymatic cascade could guide the biotechnological production of (-)-Demethoxylpinoresinol. This process includes vanillyl alcohol oxidase and peroxidase, potentially applicable to (-)-Demethoxylpinoresinol production (Lv et al., 2017).

Antioxidative Effects

  • Antioxidative Capacity : Research on plants used in traditional Indonesian medicine found that compounds like pinoresinol, related to (-)-Demethoxylpinoresinol, have antioxidative effects. This suggests possible health benefits of (-)-Demethoxylpinoresinol as an antioxidant (Steffan et al., 2005).

Anticancer Potential

  • Inhibiting Cancer Cell Growth : A study found that (+)-Pinoresinol, which is structurally similar to (-)-Demethoxylpinoresinol, inhibited the growth of human hepatocellular carcinoma cells, suggesting anticancer potential for (-)-Demethoxylpinoresinol as well (Zhang et al., 2018).

Biocatalytic Synthesis

  • Whole-Cell Biocatalytic Synthesis : The development of a biocatalytic cascade for enantiomerically pure pinoresinol implies a potential method for producing specific forms of (-)-Demethoxylpinoresinol (Ricklefs et al., 2016).

properties

Molecular Formula

C19H20O5

Molecular Weight

328.4 g/mol

IUPAC Name

4-[(3R,3aS,6R,6aS)-3-(4-hydroxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenol

InChI

InChI=1S/C19H20O5/c1-22-17-8-12(4-7-16(17)21)19-15-10-23-18(14(15)9-24-19)11-2-5-13(20)6-3-11/h2-8,14-15,18-21H,9-10H2,1H3/t14-,15-,18+,19+/m1/s1

InChI Key

GDSWNXUTRVITEP-LTDCPUDJSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)[C@H]2[C@@H]3CO[C@H]([C@@H]3CO2)C4=CC=C(C=C4)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC=C(C=C4)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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